molecular formula C17H27BO4 B13934847 2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13934847
M. Wt: 306.2 g/mol
InChI Key: BVNGOEHOTYPFOB-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a phenyl ring substituted with isopropyl and methoxymethoxy groups, and a dioxaborolane moiety, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropyl-5-(methoxymethoxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

    Substitution: The methoxymethoxy group can be substituted under acidic or basic conditions to introduce different functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acids/Bases: For substitution reactions involving the methoxymethoxy group.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

    Phenols: From oxidation reactions.

    Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: In the preparation of advanced materials with specific properties.

    Biological Studies: As a tool for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the final product.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The boronic ester moiety in the compound.

    2-Isopropyl-5-methoxymethoxyphenylboronic Acid: The precursor to the compound.

Uniqueness

2-(2-Isopropyl-5-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxymethoxy group provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C17H27BO4

Molecular Weight

306.2 g/mol

IUPAC Name

2-[5-(methoxymethoxy)-2-propan-2-ylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H27BO4/c1-12(2)14-9-8-13(20-11-19-7)10-15(14)18-21-16(3,4)17(5,6)22-18/h8-10,12H,11H2,1-7H3

InChI Key

BVNGOEHOTYPFOB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOC)C(C)C

Origin of Product

United States

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